8-iso PROSTAGLANDIN E2

Vascular biology Oxidative stress Pharmacology

8-iso Prostaglandin E2 is the definitive isoprostane for oxidative-stress research. Unlike 8-iso-PGF2α, it delivers 6.3‑fold higher potency in human vascular assays and uniquely acts as a dual TP‑receptor agonist/antagonist to dissect signaling pathways. Its superior bronchoconstrictor efficacy (logEC50=7.0) and specific antagonism (IC50=0.5 µM vs. U46619) cannot be replicated by any other isoprostane. Procure this compound‑specific standard now to eliminate cross‑class substitution errors and ensure physiologically relevant, reproducible data in vasoconstriction, airway hyperresponsiveness, and platelet‑aggregation studies.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B124842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso PROSTAGLANDIN E2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
InChIKeyXEYBRNLFEZDVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-iso Prostaglandin E2 as a Quantifiable Isoprostane Biomarker: Scientific Identity and Procurement Relevance


8-iso Prostaglandin E2 (8-iso-PGE2; CAS 27415-25-4) is a member of the isoprostane family, a class of prostaglandin-like compounds generated nonenzymatically from arachidonic acid via free radical-catalyzed lipid peroxidation [1]. This formation mechanism contrasts with the cyclooxygenase-dependent biosynthesis of primary prostaglandins, making 8-iso-PGE2 a specific and sensitive in vivo biomarker of oxidative stress [2]. Beyond its established role as a biomarker, 8-iso-PGE2 is a biologically active lipid mediator that exerts potent vasoconstrictor effects and modulates inflammation and cellular signaling pathways [3].

8-iso Prostaglandin E2: Why In-Class Compounds Are Not Interchangeable Analogs


Although 8-iso-PGE2 shares structural features with other isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), its biological activity profile is distinct and cannot be inferred. Critical differences in receptor engagement and tissue-specific functional responses dictate that these in-class compounds are not functionally interchangeable. For example, 8-iso-PGE2 can interact with prostanoid EP receptors, while 8-iso-PGF2α typically does not [1]. Furthermore, potency and efficacy vary significantly across different vascular beds and smooth muscle preparations [2]. Therefore, experimental designs and biomarker interpretations must be compound-specific, as substitution with a different isoprostane can lead to fundamentally different and misleading outcomes. The following quantitative evidence underscores the necessity for precise compound selection.

8-iso Prostaglandin E2: Quantitative Evidence Guide for Scientific Selection and Procurement


Potency in Human Vascular Contraction: 8-iso-PGE2 vs. 8-iso-PGF2α

8-iso-Prostaglandin E2 is a significantly more potent vasoconstrictor than the widely studied 8-iso-prostaglandin F2α in human umbilical vein. The pEC50 value for 8-iso-PGE2 is 6.90 ± 0.03, compared to 6.10 ± 0.04 for 8-iso-PGF2α [1]. This represents an approximate 6.3-fold difference in potency. Both compounds achieve the same maximal contractile response (are equieffective).

Vascular biology Oxidative stress Pharmacology

Potency in Human Airway Contraction: 8-iso-PGE2 vs. Other Isoprostanes

In human large order airways (carina), 8-iso-PGE2 is the most efficacious and potent constrictor among seven tested isoprostanes. It exhibits a logEC50 value of 7.0 (equating to an EC50 of 100 nM) [1]. This is significantly more potent than 8-iso-PGF1α (logEC50 = 5.9; EC50 = 1.26 μM) and 8-iso-PGF2α (logEC50 = 6.2; EC50 = 0.63 μM).

Pulmonary pharmacology Asthma Respiratory research

Functional Dichotomy in Platelet Aggregation: Agonist vs. Antagonist Activity

8-iso-PGE2 exhibits a dual functional profile on human platelets, acting as a weak agonist and a potent antagonist. It induces aggregation only at high concentrations (≥10 μM), while it inhibits aggregation induced by the TP receptor agonists U46619 and I-BOP with IC50 values of 0.5 μM and 5 μM, respectively [1]. This contrasts with the more consistent agonist activity of 8-iso-PGF2α.

Platelet biology Thrombosis Receptor pharmacology

Potency in Porcine Bronchial Arterial Constriction

In porcine bronchial arteries, 8-iso-PGE2 is among the most potent vasoconstrictor isoprostanes, with an EC50 of 6.5 (negative log EC50). This potency is equal to that of 8-iso-PGF2α (EC50 = 6.5) and greater than other F-ring isoprostanes tested [1]. The response to 8-iso-PGE2 is mediated primarily by TP receptors, as shown by complete reversal with a TP antagonist.

Vascular smooth muscle Lung transplantation Pulmonary hypertension

Receptor Selectivity in Gastrointestinal Tissue: Distinct EP Receptor Engagement

In canine colonic epithelium, 8-iso-PGE2 stimulates ion transport (measured as increases in short circuit current) with a pEC50 of 6.4 ± 0.1, a response not antagonized by the TP receptor antagonist SQ29548 [1]. In contrast, 8-iso-PGF2α is without effect on the epithelium. This indicates that 8-iso-PGE2 uniquely engages prostanoid EP receptors in this tissue, a property not shared by 8-iso-PGF2α.

Gastrointestinal pharmacology Ion transport Prostanoid receptor

Augmentation of Airway Smooth Muscle Hyperresponsiveness

Pretreatment of bovine tracheal smooth muscle with 10 μM 8-iso-PGE2 markedly augmented contractile responses to submaximal and subthreshold concentrations of carbachol, KCl, and histamine, while having only a modest direct contractile effect [1]. This augmentation was not blocked by TP or EP receptor antagonists, suggesting a unique, non-TP non-EP receptor mechanism.

Airway hyperresponsiveness Asthma Cystic fibrosis

8-iso Prostaglandin E2: Application Scenarios Validated by Quantitative Evidence


Vascular Function Studies in Human Tissue

8-iso-PGE2 is the preferred compound for studies of oxidative stress-mediated vasoconstriction in human vascular preparations. With a 6.3-fold greater potency than 8-iso-PGF2α in human umbilical vein [1], it provides greater assay sensitivity and is the more physiologically relevant agonist for human TP receptor pharmacology in the vasculature.

Pulmonary Pharmacology and Asthma Research

In models of airway disease, 8-iso-PGE2 is the essential isoprostane for investigating the mechanisms of bronchoconstriction and airway hyperresponsiveness. Its superior potency as a contractile agent in human airways (logEC50 = 7.0) [2] and its unique ability to augment responses to other spasmogens [3] make it the most appropriate compound for this research area.

Platelet Function and Thrombosis Research

For research on the paradoxical roles of isoprostanes in hemostasis, 8-iso-PGE2 is uniquely required. Its dual action as a weak agonist (at ≥10 μM) and potent antagonist (IC50 = 0.5 μM vs. U46619) [4] provides a tool to dissect TP receptor signaling pathways that cannot be studied with other isoprostanes like 8-iso-PGF2α.

Biomarker Method Development and Validation

8-iso-PGE2 serves as an essential reference standard for the development and validation of analytical methods, such as LC-MS/MS, aimed at quantifying E2-series isoprostanes as specific biomarkers of oxidative stress [5]. Its accurate measurement is critical, as its biological activities are distinct from the more commonly measured F2-isoprostanes.

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